Naphthol AS-BI phosphate

Vue d'ensemble

Description

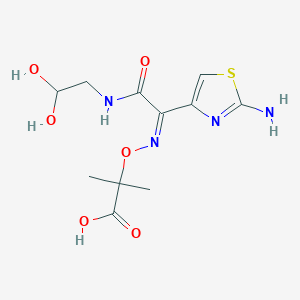

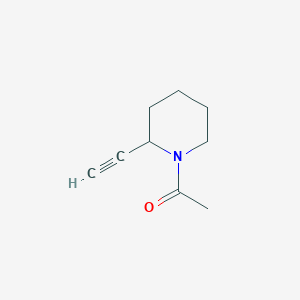

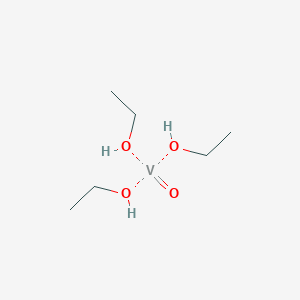

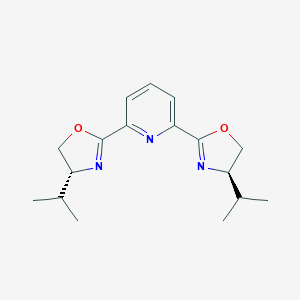

Naphthol AS-BI phosphate is a complex organic compound that features a naphthalene core substituted with various functional groups

Mécanisme D'action

Target of Action

The primary targets of Naphthol AS-BI phosphate are acid and alkaline phosphatases . These enzymes play crucial roles in a variety of biological processes, including energy metabolism and signal transduction.

Mode of Action

This compound acts as a substrate for acid and alkaline phosphatases . When these enzymes act on this compound, they catalyze the removal of a phosphate group, leading to the production of Naphthol AS-BI .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving acid and alkaline phosphatases . The product of the enzymatic reaction, Naphthol AS-BI, can then participate in further reactions, potentially affecting downstream pathways.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological environments .

Result of Action

The enzymatic action on this compound results in the production of Naphthol AS-BI . This product displays excitation/emission spectra of 405/515 nm, respectively , making it useful in fluorescence assays.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the pH of the environment could impact the activity of the acid and alkaline phosphatases that act on the compound . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure.

Analyse Biochimique

Biochemical Properties

Naphthol AS-BI phosphate plays a crucial role in biochemical reactions as a substrate for phosphatases. It interacts with enzymes such as alkaline phosphatase and acid phosphatase. When these enzymes catalyze the hydrolysis of this compound, they release naphthol AS-BI, which can be detected through various methods, including colorimetric and fluorometric assays . This interaction is essential for the histochemical demonstration of phosphatase activity in tissues and cells .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for phosphatases. It is used to measure the activity of alkaline phosphatase and acid phosphatase in single cells . The hydrolysis of this compound by these enzymes results in the production of naphthol AS-BI, which can be visualized and quantified. This process is crucial for studying cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by phosphatases. When this compound is hydrolyzed by alkaline phosphatase or acid phosphatase, it releases naphthol AS-BI and inorganic phosphate . This reaction is highly specific and can be used to detect and quantify phosphatase activity in various biological samples. The binding interactions between this compound and phosphatases are critical for the enzyme’s catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C . Prolonged exposure to light and higher temperatures can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound maintains its activity in in vitro and in vivo experiments, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, it effectively serves as a substrate for phosphatase activity assays without causing adverse effects . At higher doses, there may be toxic or adverse effects, including potential inhibition of enzyme activity and cellular toxicity . It is essential to determine the appropriate dosage to avoid these negative outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphatase activity. It interacts with enzymes such as alkaline phosphatase and acid phosphatase, which catalyze its hydrolysis . This interaction is crucial for the release of naphthol AS-BI, which can be detected and quantified. The metabolic flux and levels of metabolites can be influenced by the activity of these phosphatases and the availability of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. It is taken up by cells and localized to areas where phosphatase activity is present . The distribution of this compound can affect its localization and accumulation, influencing the detection of phosphatase activity in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its role as a substrate for phosphatases. It is directed to compartments or organelles where phosphatase activity is high . This localization is essential for the accurate detection and quantification of enzyme activity. Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular locations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS-BI phosphate typically involves multi-step organic reactions. A possible synthetic route could include:

Bromination: Introduction of a bromine atom to the naphthalene ring.

Amidation: Formation of the carboxamide group.

Methoxylation: Introduction of the methoxy group to the phenyl ring.

Phosphorylation: Addition of the phosphonooxy group.

Each step would require specific reagents and conditions, such as bromine for bromination, amines for amidation, methanol for methoxylation, and phosphoric acid derivatives for phosphorylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This could include the use of continuous flow reactors, catalysts to increase reaction efficiency, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phosphonooxy groups.

Reduction: Reduction reactions could target the bromine or carboxamide groups.

Substitution: The bromine atom on the naphthalene ring could be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium methoxide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation could yield naphthoquinones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Naphthalenecarboxamide, 7-bromo-N-(2-hydroxyphenyl)-3-(phosphonooxy)-

- 2-Naphthalenecarboxamide, 7-chloro-N-(2-methoxyphenyl)-3-(phosphonooxy)-

Uniqueness

The uniqueness of Naphthol AS-BI phosphate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Propriétés

IUPAC Name |

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrNO6P/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXIAXQSTATULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

530-79-0 (di-hydrochloride salt) | |

| Record name | Naphthol AS-BI phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4062062 | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919-91-1 | |

| Record name | 7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1919-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthol AS-BI phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-(o-hydroxyphenylaminocarbonyl)-2-naphthyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Naphthol AS-BI phosphate acts as a substrate for acid phosphatase. The enzyme hydrolyzes the phosphate group from the molecule, releasing phosphate and naphthol AS-BI. [, ]

A: The released naphthol AS-BI couples with a diazonium salt (like Fast Garnet GBC or hexazonium pararosanilin) present in the reaction mixture. This coupling reaction forms a colored, water-insoluble azo dye precipitate at the site of enzyme activity, enabling visualization under a microscope. [, , , ]

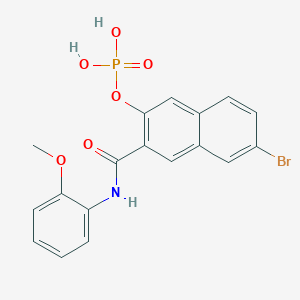

ANone: The molecular formula is C19H15BrNO5P, and the molecular weight is 448.24 g/mol.

A: Yes, a simplified azo dye method using this compound has been adapted for use with paraffin-embedded tissues, allowing for the identification of cells like multinucleated giant cells. []

A: While this compound is a substrate for both acid and alkaline phosphatase, researchers can differentiate between these enzymes by adjusting the pH of the reaction mixture and incorporating specific inhibitors. For instance, sodium fluoride is commonly used to inhibit acid phosphatase activity when assaying for alkaline phosphatase. [, , , ]

ANone: this compound staining has been used in various research applications, including:

- Quantifying silica-induced Type II cell hyperplasia in rat lungs. []

- Studying the distribution of acid phosphatase activity in different stages of the Toxoplasma gondii life cycle. [, ]

- Characterizing macrophages in leprosy skin lesions. [, ]

- Identifying arterial and venous segments of blood vessels in mice. []

- Investigating acid phosphatase activity in the inner ear of guinea pigs. []

ANone: While the provided research abstracts do not mention specific computational chemistry studies, such techniques could be applied to model the interaction of this compound with acid phosphatase, potentially revealing insights into substrate binding and the catalytic mechanism.

ANone: The phosphate group within this compound is crucial for its recognition by phosphatases. The naphthol moiety provides a site for coupling with diazonium salts, allowing for visualization. Modifying these structural features would likely affect substrate binding and/or the detection method's sensitivity.

A: The colored azo dye product formed is generally stable and insoluble in both alcohol and aqueous solutions, making it suitable for long-term storage and analysis. []

ANone: While specific SHE regulations may vary depending on location and institution, it's crucial to handle this compound and other chemicals used in histochemical procedures with appropriate safety measures, following established laboratory protocols for handling, storage, and disposal.

A: A seminal work by Barka and Anderson in 1962 established the use of hexazonium pararosanilin as a coupler with various naphthol substrates, including this compound, for demonstrating acid phosphatase activity. [] This publication significantly advanced the field of histochemistry by providing a more reliable and sensitive method for visualizing enzyme activity.

ANone: this compound staining has facilitated research across various disciplines, including:

- Cell Biology: Studying lysosome function and dynamics using acid phosphatase activity as a marker. [, , ]

- Immunology: Characterizing immune cell populations and their activation states, particularly macrophages, in various tissues and disease models. [, , ]

- Developmental Biology: Investigating enzyme activity patterns during tissue development and differentiation. [, , ]

- Pathology: Identifying specific cell types and diagnosing diseases based on altered enzyme activity profiles. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B159401.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)